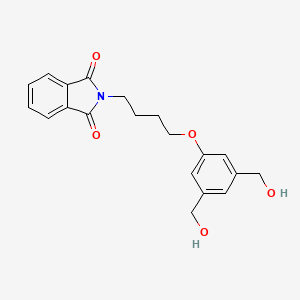
4-(4-chlorophenoxy)benzene-1,2-diamine
概要
説明
4-(4-chlorophenoxy)benzene-1,2-diamine is an organic compound that features both amino and chlorophenoxy functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chlorophenoxy)benzene-1,2-diamine typically involves the following steps:
Nitration: The starting material, 1,2-diaminobenzene, undergoes nitration to introduce nitro groups at specific positions.
Reduction: The nitro groups are then reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Etherification: The final step involves the etherification of the amino compound with p-chlorophenol under basic conditions to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the yield and purity of the final product.
化学反応の分析
Types of Reactions
4-(4-chlorophenoxy)benzene-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4-(4-chlorophenoxy)benzene-1,2-diamine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds.
Materials Science: The compound is utilized in the development of polymers and advanced materials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular processes.
Industrial Applications: The compound is used in the production of dyes and pigments.
作用機序
The mechanism of action of 4-(4-chlorophenoxy)benzene-1,2-diamine involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with biological molecules, while the chlorophenoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
1,2-Diamino-4-(p-methoxyphenoxy)-benzene: Similar structure but with a methoxy group instead of a chlorine atom.
1,2-Diamino-4-(p-fluorophenoxy)-benzene: Similar structure but with a fluorine atom instead of a chlorine atom.
1,2-Diamino-4-(p-bromophenoxy)-benzene: Similar structure but with a bromine atom instead of a chlorine atom.
Uniqueness
4-(4-chlorophenoxy)benzene-1,2-diamine is unique due to the presence of the chlorophenoxy group, which imparts distinct chemical properties such as increased hydrophobicity and potential for specific interactions with biological targets. This makes it a valuable compound for various applications in research and industry.
特性
分子式 |
C12H11ClN2O |
|---|---|
分子量 |
234.68 g/mol |
IUPAC名 |
4-(4-chlorophenoxy)benzene-1,2-diamine |
InChI |
InChI=1S/C12H11ClN2O/c13-8-1-3-9(4-2-8)16-10-5-6-11(14)12(15)7-10/h1-7H,14-15H2 |
InChIキー |
BPJWXSXMZMHEME-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1OC2=CC(=C(C=C2)N)N)Cl |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(6-Amino-2,3-difluorophenyl)amino]ethanol](/img/structure/B8638184.png)
![N-(1-methyl-1H-pyrazol-3-yl)-3,5-bis[(phenylmethyl)oxy]benzamide](/img/structure/B8638198.png)




![Benzoic acid,5-methoxy-2-[(tetrahydro-2-oxo-3-furanyl)amino]-](/img/structure/B8638224.png)

![Methyl 3-[(2,2,2-trifluoroethyl)sulfanyl]benzoate](/img/structure/B8638235.png)

![S-[p-Chlorothiobenzoyl]thioglycolic acid](/img/structure/B8638250.png)
![(-)-3-[6-Methyl-6-azabicyclo[3.2.1]octan-1-yl ]phenol](/img/structure/B8638265.png)

